molecular formula C9H16N2O3S B13268037 Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate

Cat. No.: B13268037
M. Wt: 232.30 g/mol
InChI Key: FWRHVNGHMPEEOH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity. These methods are designed to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines with different substituents .

Scientific Research Applications

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form interactions with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate is unique due to its specific structure, which combines the thiazolidine ring with a formamido group and a propanoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to a class of thiazolidine derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

Molecular Formula C10H16N2O2S\text{Molecular Formula C}_{10}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a thiazolidine ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study focusing on related thiazolidine compounds demonstrated that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer potential. A recent study evaluated several thiazolidinones, revealing that some compounds induced apoptosis in cancer cell lines such as HeLa and A549. The compounds were shown to activate both extrinsic and intrinsic apoptotic pathways.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
  • Results :
    • Compound demonstrated IC50 values of 18 µM (HeLa) and 22 µM (A549), indicating potent anticancer activity.
    • Safety Index (SI) greater than 10 in both cases.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of thiazolidine derivatives. Studies have reported that these compounds can reduce pro-inflammatory cytokines and oxidative stress markers in vitro. For instance, one compound reduced nitric oxide production in RAW264.7 macrophages by approximately 40% at a concentration of 10 µM.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidine derivatives inhibit key enzymes involved in metabolic pathways, such as those related to inflammation and cancer progression.
  • Cellular Uptake : Enhanced cellular uptake mechanisms allow these compounds to exert their effects more effectively within target cells.
  • Signal Transduction Modulation : These compounds may modulate signaling pathways associated with cell proliferation and apoptosis.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of these compounds. Preliminary studies suggest a favorable safety margin; however, further toxicological assessments are necessary to establish safety for clinical use.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)

InChI Key

FWRHVNGHMPEEOH-UHFFFAOYSA-N

Canonical SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC

Origin of Product

United States

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